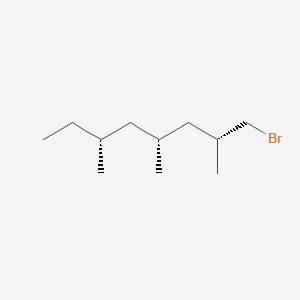
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- is an organic compound with the molecular formula C11H23Br. It is a brominated derivative of octane, characterized by the presence of three methyl groups at the 2, 4, and 6 positions, and a bromine atom at the 1 position. The compound is chiral, with the (2R,4R,6R) configuration indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- typically involves the bromination of 2,4,6-trimethyloctane. This can be achieved through a free radical bromination reaction using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration. This ensures high yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically using strong bases like potassium tert-butoxide (t-BuOK).
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethylformamide (DMF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 2,4,6-trimethyloctanol, 2,4,6-trimethyloctanenitrile, or 2,4,6-trimethyloctylamine.
Elimination Reactions: The major product is typically 2,4,6-trimethyloctene.
Aplicaciones Científicas De Investigación
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in studies involving the modification of biological molecules, such as the synthesis of brominated lipids.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- primarily involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or base used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,4,6-trimethylheptane: Similar structure but with one less carbon atom in the main chain.
1-Bromo-2,4,6-trimethylhexane: Similar structure but with two fewer carbon atoms in the main chain.
2,4,6-Trimethyloctane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Propiedades
Número CAS |
200925-62-8 |
|---|---|
Fórmula molecular |
C11H23Br |
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
(2R,4R,6R)-1-bromo-2,4,6-trimethyloctane |
InChI |
InChI=1S/C11H23Br/c1-5-9(2)6-10(3)7-11(4)8-12/h9-11H,5-8H2,1-4H3/t9-,10-,11-/m1/s1 |
Clave InChI |
RPGQNHOQFKUQBS-GMTAPVOTSA-N |
SMILES isomérico |
CC[C@@H](C)C[C@@H](C)C[C@@H](C)CBr |
SMILES canónico |
CCC(C)CC(C)CC(C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



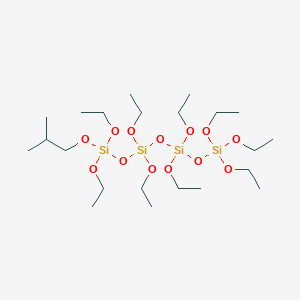
![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)

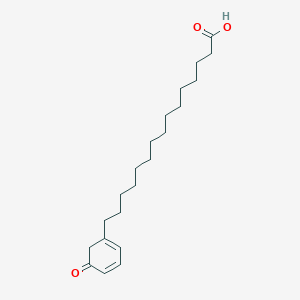
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
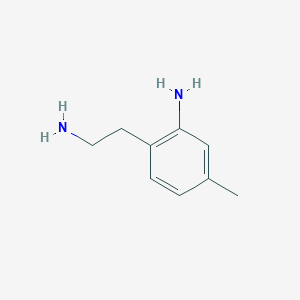
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)
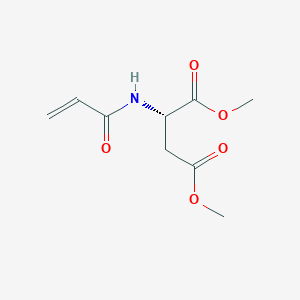

![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
